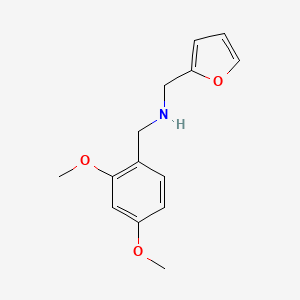

(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

Description

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds, specifically categorized as a substituted furan derivative containing both aromatic and aliphatic amine functionalities. The compound is officially designated by the Chemical Abstracts Service registry number 510723-66-7, establishing its unique chemical identity within the global chemical database system. According to systematic nomenclature conventions, this molecule is properly named as 2-Furanmethanamine, N-[(2,4-dimethoxyphenyl)methyl]-, reflecting its structural composition and functional group arrangement.

The International Union of Pure and Applied Chemistry naming system classifies this compound as N-(2,4-dimethoxybenzyl)-1-(furan-2-yl)methanamine, which provides a clear description of the molecular architecture. Alternative nomenclature systems have generated several synonyms including TIMTEC-BB SBB007176, ART-CHEM-BB B023120, and AKOS B023120, which are commonly used in commercial chemical databases and supplier catalogs. The molecular formula C₁₄H₁₇NO₃ indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 247.29 grams per mole.

The compound's classification extends beyond simple structural descriptors to include its placement within broader chemical families. As a member of the furan derivatives class, it shares characteristics with other five-membered heterocyclic compounds containing oxygen. Simultaneously, its benzylamine component places it within the broader category of aromatic amines, which are known for their diverse biological activities and synthetic utility. The dimethoxy substitution pattern on the benzene ring creates an electron-rich aromatic system that significantly influences the compound's reactivity and potential interactions with biological targets.

Historical Context in Organic Chemistry Research

The development of compounds containing furan rings has deep historical roots in organic chemistry, with the first furan derivative, 2-furoic acid, discovered by Carl Wilhelm Scheele in 1780. This early discovery laid the foundation for subsequent investigations into furan chemistry, which gained momentum throughout the nineteenth century with Johann Wolfgang Döbereiner's identification of furfural in 1831 and Heinrich Limpricht's synthesis of furan itself in 1870. These pioneering works established furan as a fundamental heterocyclic system worthy of extensive chemical investigation.

The benzylamine component of this compound traces its origins to Rudolf Leuckart's accidental discovery of benzylamine production through the reaction of benzaldehyde with formamide. This serendipitous finding, known today as the Leuckart reaction, opened new avenues for amine synthesis and established benzylamine derivatives as important synthetic intermediates. The subsequent recognition that benzylamine could serve as a masked source of ammonia in organic synthesis further enhanced its value in chemical research.

The specific combination of furan and dimethoxybenzyl moieties in a single molecule represents a more recent development in organic chemistry, reflecting the evolution of synthetic methodologies that enable the construction of increasingly complex molecular architectures. The systematic exploration of compounds containing multiple aromatic systems connected through flexible linkers has become a hallmark of modern medicinal chemistry, where researchers seek to optimize molecular properties through strategic structural modifications. The emergence of this compound and related compounds reflects this trend toward molecular complexity designed to achieve specific biological or chemical objectives.

Significance in Contemporary Chemical Research

Contemporary research interest in this compound stems from its potential applications in medicinal chemistry and organic synthesis. The compound's structural features make it particularly attractive for researchers investigating novel therapeutic agents, as the combination of furan and dimethoxybenzyl moieties creates opportunities for diverse biological interactions. Recent studies have identified furan derivatives as promising scaffolds for drug development, particularly in the context of compounds targeting specific enzyme systems or cellular pathways.

The significance of this compound extends to its role as a building block in organic synthesis, where its multiple functional groups enable participation in various chemical transformations. The presence of both electron-rich aromatic systems and an amine functionality provides synthetic chemists with numerous options for further derivatization and structural elaboration. Research groups have utilized similar compounds in the development of novel synthetic methodologies, particularly those involving nucleophilic substitution reactions and cross-coupling processes.

Current investigations into this compound also reflect broader trends in chemical research toward understanding structure-activity relationships in complex organic molecules. The systematic variation of substituents on both the furan and benzyl portions of the molecule allows researchers to probe the relative contributions of different structural elements to overall molecular properties. This approach has proven particularly valuable in medicinal chemistry applications, where small structural changes can dramatically alter biological activity, selectivity, and pharmacological properties.

The compound's relevance to contemporary research is further enhanced by advances in analytical techniques that enable detailed characterization of complex molecular structures. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide researchers with powerful tools for confirming molecular identity and investigating dynamic behavior in solution. These capabilities have facilitated more sophisticated studies of this compound and related compounds, leading to deeper understanding of their chemical and biological properties.

Structural Overview and Key Features

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its unique chemical properties and potential applications. The compound consists of three primary structural components: a furan ring system, a dimethoxybenzyl group, and a connecting methylamine bridge that links these two aromatic systems. This arrangement creates a molecule with significant conformational flexibility while maintaining defined aromatic character in both ring systems.

The furan ring represents a five-membered heterocyclic system containing four carbon atoms and one oxygen atom, arranged in a planar configuration that exhibits aromatic character. The oxygen atom's lone pairs participate in the aromatic π-electron system, creating an electron-rich heterocycle with nucleophilic properties. This electronic structure makes the furan ring susceptible to electrophilic attack and capable of participating in various chemical transformations, including oxidation, substitution, and ring-opening reactions.

The dimethoxybenzyl portion of the molecule features a benzene ring substituted with methoxy groups at the 2 and 4 positions, creating an electron-rich aromatic system with enhanced nucleophilic character. The methoxy substituents function as electron-donating groups, increasing the electron density of the benzene ring and influencing its reactivity toward electrophilic reagents. The specific substitution pattern also creates potential for intramolecular interactions and affects the overall molecular conformation through steric and electronic effects.

| Structural Component | Key Features | Chemical Significance |

|---|---|---|

| Furan Ring | Five-membered aromatic heterocycle | Electron-rich, nucleophilic character |

| Dimethoxybenzyl Group | Electron-donating methoxy substituents | Enhanced aromatic reactivity |

| Methylamine Bridge | Flexible linker with basic nitrogen | Conformational freedom, H-bonding capability |

| Overall Molecular Weight | 247.29 g/mol | Moderate molecular size for biological activity |

The methylamine linker connecting the two aromatic systems provides conformational flexibility while introducing a basic nitrogen atom that can participate in hydrogen bonding and other intermolecular interactions. This structural feature enables the molecule to adopt various conformations in solution and potentially interact with biological targets through multiple binding modes. The amine functionality also serves as a site for further chemical modification, allowing synthetic chemists to introduce additional substituents or convert the compound into more complex derivatives.

The overall three-dimensional structure of this compound reflects the balance between conformational flexibility and structural constraints imposed by the aromatic systems. Computational studies suggest that the molecule can adopt multiple low-energy conformations, with the relative orientations of the furan and dimethoxybenzyl groups varying depending on environmental factors such as solvent polarity and temperature. This conformational diversity may contribute to the compound's ability to interact with different biological targets and participate in various chemical reactions.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13/h3-8,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCNJIJHYHXQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227847 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-66-7 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,4-Dimethoxybenzyl Chloride

- Starting Materials: m-Xylylene dimethyl ether (1,3-dimethoxybenzene), paraformaldehyde, and hydrochloric acid.

- Reaction Conditions: The chloromethylation is carried out in an acidic two-phase system with a catalytic amount of a quaternary ammonium salt as a phase transfer catalyst.

- Temperature and Time: The reaction temperature is controlled between 60–120°C, preferably 60–80°C, for approximately 4 hours.

- Outcome: This step yields 2,4-dimethoxybenzyl chloride with high selectivity for the monochloromethylated product and high conversion rates.

- Advantages: The process uses inexpensive, readily available raw materials and mild conditions, resulting in high yield and low waste generation, suitable for industrial scale-up.

Amination to 2,4-Dimethoxybenzylamine

- Reagents: The 2,4-dimethoxybenzyl chloride obtained is reacted with sodium iodide and hexamethylenetetramine (urotropine) in a suitable solvent.

- Solvents: Common solvents include acetone, methanol, ethanol, dichloromethane, or tetrahydrofuran.

- Reaction Conditions: The mixture is stirred at 20–60°C, preferably 20–40°C, for about 6 hours.

- Workup: After reaction completion, the mixture is filtered, washed, and subjected to acid reflux followed by basification and ether extraction to isolate the amine.

- Yield and Purity: The process achieves a high yield (~92%) and purity (>98% by GC).

- Industrial Relevance: The method is cost-effective, safe, and environmentally friendly due to mild conditions and minimal waste.

| Step | Reactants | Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | m-Xylylene dimethyl ether, paraformaldehyde, HCl | 60–80°C, 4 h, phase transfer catalyst | Two-phase system (aqueous/organic) | High | High selectivity for monochloromethylation |

| 2 | 2,4-Dimethoxybenzyl chloride, NaI, urotropine | 20–40°C, 6 h | Ethanol (or acetone, methanol) | 92 | High purity, mild conditions |

Coupling to Form this compound

While direct detailed synthetic routes specifically for this compound are less commonly reported in open literature, the general approach involves:

- Nucleophilic substitution or reductive amination where the 2,4-dimethoxybenzylamine intermediate is reacted with a furan-2-ylmethyl halide or aldehyde derivative.

- Reaction Conditions: Typically mild to moderate temperatures under inert atmosphere to prevent furan ring degradation.

- Catalysts and Reagents: Use of reducing agents (e.g., sodium cyanoborohydride) for reductive amination or base catalysts for substitution.

- Purification: Standard chromatographic or crystallization techniques to isolate the target amine.

Research Findings and Mechanistic Insights

- The 2,4-dimethoxybenzyl (DMB) protecting group is known for its facile removal under acidic or oxidative conditions, which is relevant in synthetic sequences involving amine protection/deprotection.

- Computational studies have shown that the DMB group can be selectively cleaved without affecting sensitive moieties such as furan rings, allowing for strategic synthetic planning.

- The amination step involving urotropine is efficient due to the formation of an intermediate iminium ion that facilitates nucleophilic attack by the amine, enhancing yield and selectivity.

Summary Table of Preparation Method

| Stage | Key Reagents/Conditions | Reaction Type | Yield (%) | Remarks |

|---|---|---|---|---|

| Chloromethylation | m-Xylylene dimethyl ether, paraformaldehyde, HCl, phase transfer catalyst | Electrophilic substitution | High | Mild, selective, industrially scalable |

| Amination | 2,4-Dimethoxybenzyl chloride, NaI, urotropine, ethanol, 20–40°C | Nucleophilic substitution | 92 | High purity, mild conditions |

| Coupling with furan-2-ylmethyl group | 2,4-Dimethoxybenzylamine, furan-2-ylmethyl halide/aldehyde, reducing agent | Reductive amination or substitution | Variable | Requires controlled conditions to preserve furan |

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) in the presence of a base.

Major Products:

Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of azido or thiol-substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions. Its structural characteristics allow it to modulate enzyme activity and receptor interactions.

Medicine

Research indicates that this compound exhibits promising therapeutic properties:

-

Antimicrobial Activity : Preliminary studies show effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -

Anticancer Activity : In vitro studies demonstrate inhibition of cancer cell proliferation.

Cell Line IC50 (μM) RPMI-8226 (Leukemia) 15 MCF-7 (Breast Cancer) 20

Case Studies

Several studies have focused on the therapeutic applications of this compound:

- Study on Anticancer Effects : Research on leukemia cell lines revealed that the compound significantly reduced cell viability while maintaining low cytotoxicity in normal cells, highlighting its selective toxicity critical for effective cancer therapies.

- Antimicrobial Efficacy Study : Another investigation demonstrated that this compound outperformed conventional antibiotics against resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism by which (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors, altering their activity or function.

Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share the benzyl-furanmethyl-amine scaffold but differ in substituent positions, aromatic rings, or additional functional groups.

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Insights:

Substituent Position Effects: The 2,4-dimethoxy substitution on the benzyl ring (target compound) contrasts with 3,4-dimethoxy (CAS 40171-98-0) and 2,3-dimethoxy (CAS 436086-81-6) analogs. These positional differences influence electronic properties (e.g., electron-donating effects) and steric bulk, which may affect binding affinity in receptor-ligand systems or catalytic activity .

Furan Ring Modifications :

- The 5-methyl substituent on the furan ring (CAS 626216-00-0) adds hydrophobicity, which could improve membrane permeability in bioactive compounds .

- Compounds like (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine (CAS 436087-20-6) incorporate extended alkyl linkers, increasing conformational flexibility for target engagement .

The synthesis of 4-[(4-Methylbenzyl)amino]-3-[(4-methyl-benzyl)iminomethyl]-2H-chromen-2-one () demonstrates methodologies applicable to benzylamine derivatives, including nucleophilic substitution and condensation reactions .

Biological Activity

(2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 247.3 g/mol. It features a furan ring and a benzyl amine structure with methoxy groups at the 2 and 4 positions on the benzene ring, enhancing its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines, including leukemia and breast cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| RPMI-8226 (Leukemia) | 15 |

| MCF-7 (Breast Cancer) | 20 |

These results indicate a promising therapeutic potential for this compound in oncology .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, influencing pathways related to apoptosis and cell proliferation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could interact with receptors that regulate cell growth and survival.

Case Studies

Several studies have focused on the therapeutic applications of this compound:

- Study on Anticancer Effects : A study conducted on leukemia cell lines revealed that the compound significantly reduced cell viability while maintaining low cytotoxicity in normal cells. This selective toxicity is critical for developing effective cancer therapies .

- Antimicrobial Efficacy Study : Another investigation demonstrated that this compound outperformed conventional antibiotics against resistant bacterial strains, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, and what are their key optimization parameters?

- Methodological Answer : The compound can be synthesized via reductive amination between 2,4-dimethoxybenzaldehyde and furan-2-ylmethylamine, using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5). Alternatively, nucleophilic substitution of 2,4-dimethoxybenzyl chloride with furan-2-ylmethylamine in the presence of a base (e.g., K2CO3) in DMF at 80°C for 12 hours has been reported. Reaction optimization should focus on stoichiometric ratios (1:1.2 aldehyde:amine for reductive amination), temperature control, and purification via column chromatography (silica gel, hexane/EtOAc 3:1) to achieve >90% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the 2,4-dimethoxybenzyl group (aromatic protons at δ 6.7–7.2 ppm, methoxy signals at δ 3.8–3.9 ppm) and furan-2-ylmethyl moiety (furan protons at δ 6.3–7.4 ppm, methylene bridge at δ 3.7–4.1 ppm) .

- FTIR : Identify C-O stretching (1250–1050 cm⁻¹ for methoxy and furan ether groups) and N-H bending (1650–1580 cm⁻¹) .

- LCMS : Use a C18 column with 0.1% formic acid in MeCN/H2O (gradient elution) to verify molecular ion peaks (e.g., [M+H]+ at m/z 277.18) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (using Olex2 interface) can determine bond angles, torsion angles, and non-covalent interactions (e.g., CH-π interactions between methoxy groups and furan rings). For example, SHELX’s TwinRotMat algorithm is critical for handling twinned crystals, while the HKLF5 format refines high-resolution data (<1.0 Å). Validation with PLATON ensures structural accuracy, particularly for disordered methoxy groups .

Q. How can conflicting data on reaction yields be systematically analyzed during scale-up synthesis?

- Methodological Answer :

- DOE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For instance, DMF may enhance nucleophilicity but cause side reactions at >100°C.

- HPLC-PDA : Monitor reaction progress and byproduct formation (e.g., dimerization via Schiff base intermediates).

- Kinetic Studies : Use in-situ FTIR or ReactIR to track amine-aldehyde condensation rates. Contradictions often arise from solvent impurities or inadequate inert atmospheres, which quench NaBH3CN activity .

Q. What mechanistic insights guide the compound’s potential bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors, where the 2,4-dimethoxy group mimics catechol moieties).

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess furan ring oxidation susceptibility via CYP450 enzymes. LC-HRMS identifies metabolites like hydroxylated furans.

- In Vitro Screening : Prioritize assays for antimicrobial (agar diffusion) or anticancer (MTT) activity, referencing benzoxazole/benzimidazole analogs with known bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.